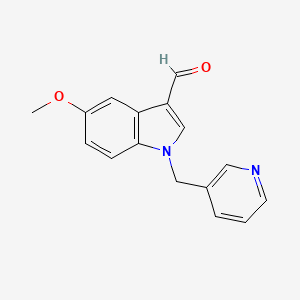

5-methoxy-1-(pyridin-3-ylmethyl)-1H-indole-3-carbaldehyde

Description

5-Methoxy-1-(pyridin-3-ylmethyl)-1H-indole-3-carbaldehyde is a substituted indole derivative characterized by:

- Methoxy group at position 5 of the indole core.

- Pyridin-3-ylmethyl group at position 1, introducing an aromatic nitrogen-containing substituent.

- Aldehyde functional group at position 3, a reactive site for further chemical modifications.

Its molecular formula is C₁₆H₁₄N₂O₂ (MW: 266.30), with CAS number 1030421-44-3 .

Properties

IUPAC Name |

5-methoxy-1-(pyridin-3-ylmethyl)indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c1-20-14-4-5-16-15(7-14)13(11-19)10-18(16)9-12-3-2-6-17-8-12/h2-8,10-11H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQUJUVLPIAMPHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N(C=C2C=O)CC3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 5-Methoxy-1H-indole-3-carbaldehyde

The 5-methoxyindole-3-carbaldehyde intermediate is typically synthesized via a Vilsmeier-Haack formylation reaction on 5-methoxyindole or its derivatives. The key steps include:

- Formation of Vilsmeier Reagent: Phosphorus oxychloride (POCl3) is slowly added to anhydrous N,N-dimethylformamide (DMF) at low temperature (0–5 °C) to generate the electrophilic Vilsmeier reagent.

- Formylation Reaction: 5-methoxyindole is added dropwise to the Vilsmeier reagent solution at 0–5 °C, followed by stirring at room temperature and refluxing at 80–90 °C for 5–8 hours to introduce the aldehyde group at the 3-position.

- Workup: The reaction mixture is cooled, neutralized with saturated sodium carbonate solution to pH 8–9, and the product is isolated by filtration, drying, and recrystallization.

This method yields 5-methoxyindole-3-carbaldehyde with high purity and good yield (typically >80%).

N-(Pyridin-3-ylmethyl) Substitution at Indole Nitrogen

The N-alkylation of 5-methoxyindole-3-carbaldehyde to introduce the pyridin-3-ylmethyl group is commonly performed using:

- Base Activation: Sodium hydride (NaH, 60% dispersion in mineral oil) is used to deprotonate the indole nitrogen in anhydrous DMF under inert atmosphere (argon or nitrogen) at 0 °C to room temperature.

- Alkylation: 3-(chloromethyl)pyridine hydrochloride or 3-(bromomethyl)pyridine is added dropwise to the reaction mixture, and the mixture is stirred at elevated temperature (e.g., 80–100 °C) for 12–24 hours to complete the alkylation.

- Purification: After reaction completion, the mixture is quenched with water or saturated ammonium chloride solution, extracted with ethyl acetate, dried over anhydrous sodium sulfate, and purified by column chromatography.

This step yields the target compound 5-methoxy-1-(pyridin-3-ylmethyl)-1H-indole-3-carbaldehyde with yields reported around 70–85%.

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Vilsmeier-Haack formylation | POCl3 + DMF; 5-methoxyindole | 0–5 °C to reflux (80–90 °C) | 5–8 h | >80 | pH adjusted to 8–9; recrystallization |

| N-Alkylation | NaH (60% in mineral oil), DMF; 3-(chloromethyl)pyridine | 0 °C to 100 °C | 12–24 h | 70–85 | Inert atmosphere; column chromatography purification |

- The Vilsmeier-Haack reaction is highly effective for selective formylation at the 3-position of the indole ring, even with electron-donating groups like methoxy at the 5-position.

- Sodium hydride is preferred for N-deprotonation due to its strong basicity and compatibility with DMF, facilitating efficient alkylation.

- The choice of pyridin-3-ylmethyl halide (chloride or bromide) affects the reaction rate and yield; bromides generally react faster but chlorides are more stable and easier to handle.

- Purification by column chromatography using silica gel and solvent systems such as ethyl acetate/hexanes is standard to isolate the pure product.

- The compound’s molecular weight is 266.29 g/mol, and its structure is confirmed by NMR and mass spectrometry.

The preparation of this compound involves a robust two-step synthetic route: Vilsmeier-Haack formylation of 5-methoxyindole to introduce the aldehyde group, followed by N-alkylation with a pyridin-3-ylmethyl halide under basic conditions. This method provides a reliable and efficient pathway to obtain the target compound with good yields and purity, suitable for further applications in chemical and biological research.

Chemical Reactions Analysis

Types of Reactions

5-methoxy-1-(pyridin-3-ylmethyl)-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The methoxy group and the pyridin-3-ylmethyl substituent can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

Oxidation: 5-methoxy-1-(pyridin-3-ylmethyl)-1H-indole-3-carboxylic acid.

Reduction: 5-methoxy-1-(pyridin-3-ylmethyl)-1H-indole-3-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₆H₁₄N₂O₂

- Molecular Weight : 266.30 g/mol

- CAS Number : 1030421-44-3

- IUPAC Name : 5-Methoxy-1-(pyridin-3-ylmethyl)-1H-indole-3-carbaldehyde

The compound possesses an aldehyde functional group that enhances its reactivity, making it a valuable intermediate in organic synthesis.

Scientific Research Applications

1. Medicinal Chemistry

This compound has been investigated for its potential pharmacological properties:

- Anticancer Activity : Research has demonstrated that this compound exhibits antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231) and cervical cancer (HeLa) cells. The compound's ability to inhibit cell proliferation suggests its potential as a therapeutic agent in cancer treatment.

- Anti-inflammatory Properties : The compound has shown promise in modulating inflammatory pathways, potentially reducing the expression of pro-inflammatory cytokines.

- Antimicrobial Activity : Studies indicate that this compound may possess antimicrobial properties, effective against certain bacterial strains.

2. Organic Synthesis

Due to its structural features, this compound serves as a key building block for synthesizing more complex heterocyclic compounds. Its aldehyde group allows for various reactions, including nucleophilic additions and condensation reactions.

Case Studies

Several studies have explored the applications of this compound:

Antiproliferative Studies

A study evaluating the IC50 values of various derivatives of pyridine compounds highlighted significant decreases in IC50 for specific substitutions on the indole structure, indicating enhanced antiproliferative activity against cancer cell lines.

In Silico Studies

Recent computational analyses have predicted that derivatives of this compound may effectively bind to the SARS-CoV-2 protease, suggesting potential antiviral applications.

| Biological Activity | Description |

|---|---|

| Anticancer | Inhibits proliferation of cancer cell lines (e.g., MDA-MB-231, HeLa) |

| Anti-inflammatory | Modulates pro-inflammatory cytokine expression |

| Antimicrobial | Exhibits efficacy against various bacterial strains |

Mechanism of Action

The mechanism of action of 5-methoxy-1-(pyridin-3-ylmethyl)-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the methoxy group and the pyridin-3-ylmethyl substituent can influence its binding affinity and specificity, making it a valuable compound for studying structure-activity relationships.

Comparison with Similar Compounds

Key Structural Variations and Properties

The table below summarizes structural and functional differences between the target compound and analogous indole derivatives:

Crystallographic and Solid-State Behavior

Hydrogen Bonding :

Melting Points :

- Derivatives with rigid substituents (e.g., pyridine) often exhibit higher melting points. For instance, 4-Bromo-3-(1-pentyl-1H-imidazol-5-yl)-1H-indole (Compound 94) melts at 207–208°C, while the target compound’s melting point is unreported but expected to be similarly high .

Biological Activity

5-Methoxy-1-(pyridin-3-ylmethyl)-1H-indole-3-carbaldehyde is a compound of growing interest in pharmacological research due to its diverse biological activities. This article explores its biological properties, focusing on antibacterial, antifungal, and potential anticancer activities, supported by data tables and relevant case studies.

Molecular Formula : C₁₆H₁₄N₂O₂

CAS Number : 1030421-44-3

MDL Number : MFCD12026991

Hazard Classification : Irritant

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of this compound. The minimum inhibitory concentration (MIC) values against various bacterial strains were evaluated, revealing significant activity.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

| Bacillus subtilis | 0.0048 |

The compound demonstrated complete inhibition of bacterial growth within 8 hours against both S. aureus and E. coli . This effectiveness suggests that modifications in the molecular structure could enhance its antibacterial properties.

Antifungal Activity

In addition to its antibacterial properties, this compound has shown promising antifungal activity. The following table summarizes its efficacy against common fungal strains:

| Fungal Strain | MIC (mg/mL) |

|---|---|

| Candida albicans | 0.0048 |

| Fusarium oxysporum | 0.039 |

These results indicate that the compound is particularly effective against C. albicans, a common pathogen responsible for opportunistic infections .

Anticancer Potential

The compound's anticancer properties were assessed using various cancer cell lines, including breast and liver carcinoma cells. In vitro studies reported a significant reduction in cell viability:

| Cell Line | IC₅₀ (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10.99 |

| HepG2 (Liver Cancer) | 19.90 |

Notably, the compound exhibited selectivity towards cancer cells over normal cells, suggesting a favorable therapeutic index .

Case Studies and Research Findings

- Study on Antimicrobial Properties : A comprehensive study evaluated various derivatives of indole compounds, including our target molecule, revealing that structural modifications could enhance both antibacterial and antifungal activities. The study emphasized the role of specific substituents on the indole ring in determining biological activity .

- Anticancer Mechanism Investigation : Another research project focused on the mechanism of action of similar indole derivatives showed that they induce apoptosis in cancer cells through the activation of specific signaling pathways . This suggests that this compound may operate through similar mechanisms.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for introducing the pyridin-3-ylmethyl group to the indole core in 5-methoxy-1-(pyridin-3-ylmethyl)-1H-indole-3-carbaldehyde?

- Methodological Answer : Nucleophilic substitution or alkylation reactions under basic conditions are commonly employed. For example, K₂CO₃ in polar aprotic solvents (e.g., DMF) facilitates the reaction between 5-methoxy-1H-indole derivatives and pyridin-3-ylmethyl halides. Reaction monitoring via TLC or HPLC is recommended to optimize yield .

Q. How can the purity and structural integrity of the compound be validated post-synthesis?

- Methodological Answer : Use orthogonal analytical techniques:

- HPLC : Assess purity ≥90% using a YMC Pack ODS-A column (4.6 mm ID) with UV detection .

- NMR : Confirm substitution patterns (e.g., methoxy at C5, pyridinylmethyl at N1) via ¹H/¹³C NMR. The aldehyde proton at C3 typically resonates at δ 9.8–10.2 ppm .

Q. What are the key stability considerations during storage?

- Methodological Answer : Store at 2–8°C in airtight containers under inert gas (e.g., N₂). The aldehyde group is prone to oxidation; stability studies in acetic acid recrystallization suggest limited shelf life in humid environments .

Advanced Research Questions

Q. How can regioselective formylation at the indole C3 position be achieved without side reactions?

- Methodological Answer : Use Vilsmeier-Haack conditions (POCl₃/DMF) at 0–5°C to minimize overhalogenation. For acid-sensitive substrates, sodium acetate in acetic acid under reflux provides controlled formylation, as seen in analogous indole-3-carbaldehyde syntheses .

Q. What mechanistic insights explain contradictory yields in pyridinylmethylation under basic catalysis?

- Methodological Answer : Competing side reactions (e.g., N- vs. O-alkylation) may arise. Kinetic studies suggest that steric hindrance from the methoxy group at C5 reduces N1 reactivity. Pre-activation of the pyridinylmethyl halide with KI or phase-transfer catalysts (e.g., TBAB) improves selectivity .

Q. How can structure-activity relationships (SAR) guide modifications for enhanced bioactivity?

- Methodological Answer :

- Core Modifications : Replace the pyridinylmethyl group with bulkier substituents (e.g., benzyl) to probe steric effects on enzyme binding .

- Functional Group Tuning : Substitute the aldehyde with a methyl ester to assess electrophilicity's role in biological activity (e.g., antiviral assays using SARS-CoV-2 3CLpro inhibition protocols) .

Data Contradiction Analysis

Q. Why do reported yields for analogous indole-3-carbaldehydes vary across studies?

- Methodological Answer : Discrepancies arise from:

- Solvent Systems : Acetic acid recrystallization (, –80% yield) vs. ethyl acetate extraction (, –60% yield) .

- Catalyst Loading : Excess K₂CO₃ (>2 eq.) in promotes hydrolysis of the aldehyde group, reducing yield .

Experimental Design Recommendations

Q. What in vitro assays are suitable for evaluating the compound’s potential as a kinase inhibitor?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.